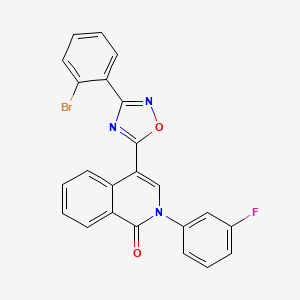
4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C23H13BrFN3O2 and its molecular weight is 462.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
- Molecular Formula : C19H15BrN4O2
- Molecular Weight : 404.25 g/mol
- CAS Number : Not specified in the results but can be derived from its molecular structure.
Biological Activity Overview
The biological activities of this compound have been explored through various studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Recent research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, it may interact with kinases that regulate cell cycle progression and apoptosis.
- Cell Line Studies : In vitro studies have demonstrated that similar compounds can induce cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, related compounds showed IC50 values ranging from 0.137 to 0.583 μg/mL against these cell lines .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Related Oxadiazole Derivative | HepG2 | 0.137 - 0.332 |
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been documented:
- Inhibition of Pathogens : Compounds from this class have shown activity against various bacteria and fungi. The mechanism often involves the inhibition of microbial DNA gyrase and other essential enzymes.
- Minimum Inhibitory Concentration (MIC) values for similar compounds have been reported to be effective against common pathogens like Staphylococcus aureus and Escherichia coli.
Case Studies
Several studies have documented the biological activity of related compounds:
- Study on Quinoline-Oxadiazole Derivatives :
- Antimicrobial Evaluation :
The biological activity of this compound is attributed to several mechanisms:
- Kinase Inhibition : It may inhibit specific kinases involved in cancer cell signaling pathways.
- DNA Interaction : The compound could potentially intercalate into DNA or inhibit topoisomerases, disrupting DNA replication and transcription processes.
特性
IUPAC Name |
4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13BrFN3O2/c24-20-11-4-3-10-18(20)21-26-22(30-27-21)19-13-28(15-7-5-6-14(25)12-15)23(29)17-9-2-1-8-16(17)19/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENMPCGIIJRTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)F)C4=NC(=NO4)C5=CC=CC=C5Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














